molecular formula C20H18BrNO2 B1337278 4-bromo-N,N-bis(4-methoxyphenyl)aniline CAS No. 194416-45-0

4-bromo-N,N-bis(4-methoxyphenyl)aniline

Cat. No. B1337278
CAS RN: 194416-45-0
M. Wt: 384.3 g/mol
InChI Key: XXCDCFFPMMCPEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-bromo-N,N-bis(4-methoxyphenyl)aniline involves the dissolution of N,N-bis(4-methoxyphenyl)aniline in dimethylformamide (DMF). N-bromosuccinimide is then dissolved in DMF and added dropwise to the reaction mixture.


Molecular Structure Analysis

The molecular structure of 4-bromo-N,N-bis(4-methoxyphenyl)aniline consists of a bromophenyl group and two methoxyphenyl groups attached to a central nitrogen atom . The InChI code for this compound is 1S/C20H18BrNO2/c1-23-19-11-7-17(8-12-19)22(16-5-3-15(21)4-6-16)18-9-13-20(24-2)14-10-18/h3-14H,1-2H3 .


Physical And Chemical Properties Analysis

4-Bromo-N,N-bis(4-methoxyphenyl)aniline has a molecular weight of 384.3 g/mol . It has a computed XLogP3-AA value of 5.8, indicating its lipophilicity . The compound has no hydrogen bond donors and three hydrogen bond acceptors . The topological polar surface area is 21.7 Ų .

Scientific Research Applications

Photodynamic Therapy Agents

Derivatives of 4-bromo-N,N-bis(4-methoxyphenyl)aniline are used in the synthesis of hydrophilic conjugated porphyrin dimers. These dimers are significant in one-photon and two-photon photodynamic therapy, a treatment method for cancer that involves light-sensitive compounds .

Analytical Chemistry Applications

In analytical chemistry, 4-bromo-N,N-bis(4-methoxyphenyl)aniline can be used as an internal standard. It helps in the determination of iodine present in various forms, such as iodide in pharmaceuticals or iodate in iodized table salt .

Safety and Hazards

4-Bromo-N,N-bis(4-methoxyphenyl)aniline is associated with certain hazards. It can cause skin and eye irritation . Precautionary measures include rinsing cautiously with water in case of contact with eyes .

properties

IUPAC Name

N-(4-bromophenyl)-4-methoxy-N-(4-methoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO2/c1-23-19-11-7-17(8-12-19)22(16-5-3-15(21)4-6-16)18-9-13-20(24-2)14-10-18/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCDCFFPMMCPEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N,N-bis(4-methoxyphenyl)aniline

CAS RN

194416-45-0
Record name 4-Bromo-4',4''-dimethoxytriphenylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2. N,N-bis(4-methoxyphenyl)aniline 1 (9.0 g, 29.5 mmol) was dissolved in 100 mL dimethylformamide in a 250 mL round bottom flask. N-bromosuccinimide (5.25 g, 29.5 mmol) was dissolved in 30 mL dimethylformamide and added dropwise to the reaction mixture. The reaction was allowed to stir at room temperature while being monitored by thin layer chromatography (TLC) (Reaction Time=23 h). The reaction mixture was quenched using 600 mL water and extracted with 4×150 mL dichloromethane. The organic layers were combined and washed with 4×150 mL saturated sodium thiosulfate solution and dried over sodium sulfate. The solvent was removed under reduced pressure. The product was purified along with materials prepared previously using flash chromatography on silica gel eluting with 5:1 hexanes:ethylacetate (12.1 g, 100%). 1H NMR (300 MHz, CDCl3) δ 7.28 (d, J=9.0 Hz, 2H), 7.05 (d, J=9.0 Hz, 4H), 6.90 (d, J=9.0 Hz, 4H), 6.73 (d, J=9.0 Hz, 2H), 3.77 (s, 6H).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.25 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
12.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using 4-bromo-N,N-bis(4-methoxyphenyl)aniline in the synthesis of luminescent radicals?

A1: 4-bromo-N,N-bis(4-methoxyphenyl)aniline serves as a crucial precursor in synthesizing carbene-triphenylamine hybrids, which are capable of forming luminescent radicals. [] The bromine atom in its structure allows for a direct C2-arylation reaction with N-heterocyclic carbenes. This reaction is key to creating the hybrid molecules that exhibit redox activity and ultimately give rise to either carbon- or nitrogen-centered luminescent radicals upon chemical reduction or oxidation, respectively. []

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